molecular formula C20H22F3N B1217209 N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine CAS No. 35764-71-7

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine

Katalognummer: B1217209
CAS-Nummer: 35764-71-7
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: JMNANEFUUXKCNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an anthracene derivative. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the compound’s chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of an anthracene derivative, followed by subsequent functional group transformations to introduce the dimethylamino group.

    Amination: The resulting intermediate can then undergo amination reactions to introduce the N,N-dimethylamino group. This step may involve the use of dimethylamine and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of anthracene oxides.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Formation of substituted anthracene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dimethyl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the core structure.

    Triflupromazine hydrochloride: Contains a trifluoromethyl group and a similar amine functionality but has a different overall structure.

Uniqueness

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine is unique due to its specific combination of the trifluoromethyl group with an anthracene derivative, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

35764-71-7

Molekularformel

C20H22F3N

Molekulargewicht

333.4 g/mol

IUPAC-Name

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine

InChI

InChI=1S/C20H22F3N/c1-24(2)11-5-8-18-17-7-4-3-6-14(17)12-15-9-10-16(13-19(15)18)20(21,22)23/h3-4,6-7,9-10,13,18H,5,8,11-12H2,1-2H3

InChI-Schlüssel

JMNANEFUUXKCNY-UHFFFAOYSA-N

SMILES

CN(C)CCCC1C2=CC=CC=C2CC3=C1C=C(C=C3)C(F)(F)F

Kanonische SMILES

CN(C)CCCC1C2=CC=CC=C2CC3=C1C=C(C=C3)C(F)(F)F

Synonyme

9,10-dihydro-N,N-dimethyl-2-(trifluoromethyl) -9-anthracenepropanamine
SK and F 25971
SK and F-25971
SKF 25971

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.